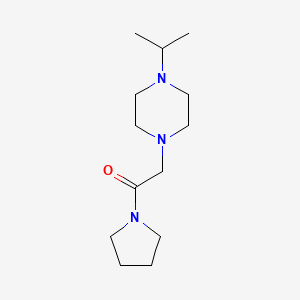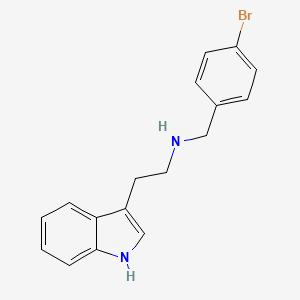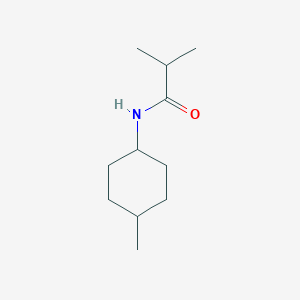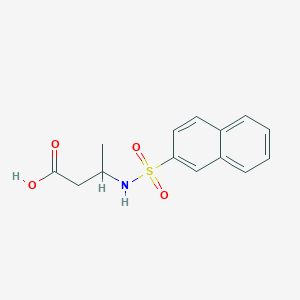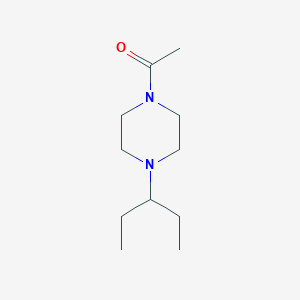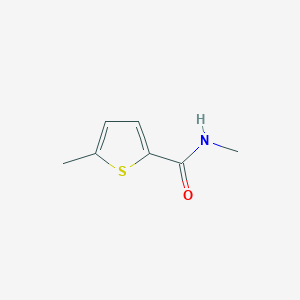![molecular formula C9H11NO3S B7478067 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid, also known as MTCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The exact mechanism of action of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid is not yet fully understood. However, studies have suggested that 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid may also modulate the immune system by regulating the production of cytokines and other immune system molecules.
Biochemical and Physiological Effects
3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid can inhibit the growth of cancer cells in vitro, as well as reduce inflammation and modulate the immune system. 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid in lab experiments is its potential as an anti-cancer agent. 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has been shown to have anti-cancer properties in vitro, which makes it a promising candidate for further study. However, one of the limitations of using 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are many potential future directions for the study of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid. One area of interest is the development of new synthetic methods for 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid, which could improve its solubility and make it easier to work with in lab experiments. Another area of interest is the further study of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid's anti-cancer properties, including its potential use in combination with other anti-cancer agents. Additionally, the potential use of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid as an anti-inflammatory agent and immune system modulator warrants further investigation.
Synthesemethoden
3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid can be synthesized using a variety of methods, including the reaction of 3-aminopropanoic acid with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-amino-2-methylpropanoic acid with thiophene-2-carbonyl chloride in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid is in the field of cancer research. Studies have shown that 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has anti-cancer properties and can inhibit the growth of cancer cells in vitro. 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
3-[methyl(thiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-10(5-4-8(11)12)9(13)7-3-2-6-14-7/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVKGJLLXUKZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)
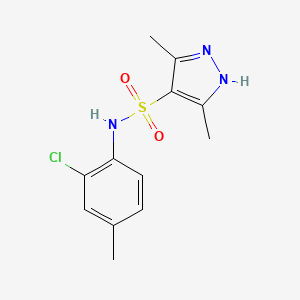
![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
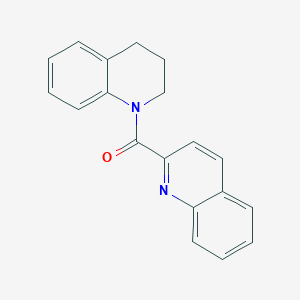
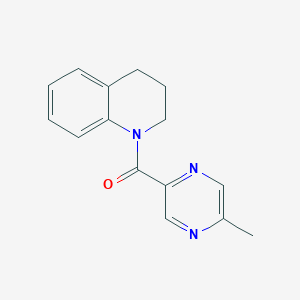

![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)

